N,N-Bis(2-chloroethyl)alanine
Description
Structure
3D Structure
Properties
CAS No. |
13322-66-2 |
|---|---|
Molecular Formula |
C7H13Cl2NO2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H13Cl2NO2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
NRIFCKOLJVDPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Conjugation to Tumor Targeting Moieties:this is the Most Prominent Strategy for Enhancing Specificity. by Attaching the Nitrogen Mustard Warhead to a Carrier Molecule That Has a High Affinity for Cancer Cells, the Drug Can Be Selectively Concentrated at the Tumor Site.nih.gov
DNA Sequence-Specific Binders: As detailed in section 4.4.4, conjugating the alkylating agent to molecules like Py-Im polyamides allows for targeting specific genes. core.ac.uk This can be used to inhibit the expression of genes crucial for cancer cell survival or proliferation.
Dual Action or Hybrid Therapeutics:this Approach Involves Combining the Dna Alkylating Function of the Nitrogen Mustard with Another Therapeutic Mechanism Within a Single Molecule.
Combining Alkylation with Other DNA-Targeting Mechanisms: Nitrogen mustards can be incorporated into molecules that also act as DNA intercalators or topoisomerase inhibitors, potentially leading to synergistic effects. nih.govresearchgate.net
Hypoxia-Activated Prodrugs: A nitrogen mustard can be linked to a bioreductive group, such as a 1,2,4-benzotriazine (B1219565) 1,4-dioxide moiety (related to tirapazamine). acs.org This creates a prodrug that is selectively activated in the hypoxic (low oxygen) environment characteristic of solid tumors, releasing the DNA-alkylating agent preferentially in cancer tissue. acs.org
Modulation of the Alkylating Moiety:the Reactivity of the Bis 2 Chloroethyl Amine Group Can Be Fine Tuned to Optimize Performance.
Altering Electronic Properties: The chemical nature of the group to which the nitrogen mustard is attached (e.g., aromatic vs. aliphatic) influences the rate of aziridinium (B1262131) ion formation. nih.gov Less reactive mustards may be preferable in targeted conjugates, as their covalent reaction becomes more dependent on the high local concentration achieved by the carrier, thus enhancing specificity. ucl.ac.uk
| Design Principle | Strategy | Rationale for Enhanced Specificity/Potency | Example Molecule Type | Reference |
|---|---|---|---|---|
| Tumor-Targeting Conjugation | Attach the nitrogen mustard to a steroid carrier. | Targets cancer cells overexpressing steroid receptors; increases lipophilicity and target accumulation. | Steroid-nitrogen mustard conjugates. | nih.govacs.org |
| Gene-Targeting Conjugation | Link the alkylator to a sequence-specific DNA binder. | Delivers the alkylating agent to a specific gene sequence to inhibit transcription. | Polyamide-mustard conjugates. | core.ac.uk |
| Dual-Action Therapeutics | Combine the alkylating moiety with a hypoxia-selective trigger. | Activates the drug specifically in the low-oxygen environment of solid tumors, sparing healthy tissue. | Tirapazamine-mustard hybrids. | acs.org |
| Reactivity Modulation | Use a less reactive nitrogen mustard (e.g., aromatic vs. aliphatic). | Makes alkylation more dependent on high local concentration from a targeting carrier, improving specificity. | Benzoic acid mustard vs. chlorambucil (B1668637) conjugates. | ucl.ac.uk |
Structure Activity Relationship Sar Studies of N,n Bis 2 Chloroethyl Alanine and Analogues
Contributions of the Bis(2-chloroethyl)amino Moiety to Biological Activity
The cytotoxic activity of nitrogen mustards is intrinsically linked to the presence of the bis(2-chloroethyl)amino functional group, ((ClC2H4)2NR). wikipedia.org This moiety is the pharmacophore responsible for the alkylating properties of these compounds. The mechanism of action involves an intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium (B1262131) ion. wikipedia.orgbiointerfaceresearch.com This electrophilic intermediate then readily reacts with nucleophilic sites on cellular macromolecules, most notably the N7 atom of guanine (B1146940) bases in DNA. wikipedia.orgbiointerfaceresearch.com
The bifunctional nature of the bis(2-chloroethyl)amino group allows for a second alkylation event, leading to the formation of inter-strand and intra-strand cross-links in the DNA. mdpi.com This cross-linking disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). mdpi.com The reactivity of the nitrogen mustard can be modulated by the nature of the 'R' group attached to the nitrogen atom. For instance, attaching the nitrogen mustard to a benzene (B151609) ring can decrease its electron density and, consequently, its toxicity. biointerfaceresearch.com
Influence of the Alanine (B10760859) Backbone and other Amino Acid Residues
The choice of a carrier molecule for the bis(2-chloroethyl)amino group is crucial in determining the compound's pharmacological properties, including its transport, distribution, and selectivity. mdpi.com The use of amino acids, such as the alanine in N,N-Bis(2-chloroethyl)alanine (a phenylalanine derivative also known as melphalan), is a key strategy to enhance cellular uptake. biointerfaceresearch.commdpi.com Cancer cells often have a higher metabolic rate and increased demand for amino acids to support rapid proliferation. By mimicking a natural amino acid, these nitrogen mustard analogues can be actively transported into cancer cells via amino acid transport systems, potentially leading to a more targeted delivery of the cytotoxic agent. biointerfaceresearch.com
Stereochemical Effects on Biological Activity and Cellular Recognition
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, influencing their interaction with targets, metabolism, and cellular uptake. mdpi.com In the context of this compound analogues, the stereochemistry of the amino acid backbone has a significant impact on their efficacy. As mentioned previously, the L-isomer of p-di-(2-chloroethyl)aminophenylalanine (melphalan) is more active than the D-isomer. rsc.org This stereospecificity suggests that the uptake of these compounds is mediated by stereoselective biological systems, such as amino acid transporters on the cell surface. mdpi.com
Research on other chiral compounds has shown that different stereoisomers can exhibit vastly different potencies. For instance, in a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers displayed significantly greater antiplasmodial activity, suggesting their uptake is mediated by the L-amino acid transport system. mdpi.com This principle extends to nitrogen mustard derivatives, where the correct stereochemical configuration is crucial for recognition by cellular transport proteins, leading to enhanced intracellular accumulation and, consequently, greater cytotoxic effect in target cancer cells. The differential activity between stereoisomers underscores the importance of synthesizing enantiomerically pure compounds for therapeutic applications.
Impact of Conjugate Linkers and Pendant Groups on Alkylating Efficacy
Modifying this compound and its analogues with various linkers and pendant groups is a key strategy to improve their therapeutic properties. These modifications can influence the compound's stability, solubility, cellular permeability, and the release mechanism of the active alkylating agent.
Carbamoyl (B1232498) and Benzoyl Linkages
Carbamoyl and benzoyl linkages are frequently used to create prodrugs of nitrogen mustards. nih.gov These linkages can mask the reactive bis(2-chloroethyl)amino moiety, reducing its systemic toxicity and allowing for targeted activation. For example, self-immolative prodrugs have been designed where the nitrogen mustard is linked to a glutamic acid residue via a carbamoyl or oxycarbonyl bond to a benzylic spacer. nih.gov These prodrugs are designed to be cleaved by specific enzymes, such as carboxypeptidase G2 (CPG2), which can be targeted to tumor cells. nih.govnih.gov Upon enzymatic cleavage, a cascade of reactions leads to the release of the potent nitrogen mustard drug. nih.gov
Peptide and Oligopeptide Modifications
Conjugating nitrogen mustards to peptides and oligopeptides is another approach to enhance their selectivity and efficacy. biointerfaceresearch.com This strategy leverages the overexpression of certain peptidases in tumor cells. biointerfaceresearch.com Melflufen, a dipeptide conjugate of melphalan (B128) and para-fluoro-L-phenylalanine, is a prime example. biointerfaceresearch.com Its high lipophilicity allows for rapid uptake by myeloma cells, where it is hydrolyzed by aminopeptidases to release the active melphalan. biointerfaceresearch.com This targeted release leads to a significantly higher concentration of the alkylating agent within the tumor cells compared to direct administration of melphalan. biointerfaceresearch.com
Peptide nucleic acid (PNA)-nitrogen mustard conjugates have also been developed as tools for gene regulation. nih.gov These conjugates can bind to specific DNA sequences, and the attached nitrogen mustard then alkylates the DNA in the vicinity, leading to targeted gene suppression. nih.gov These examples highlight the versatility of peptide modifications in directing the activity of nitrogen mustards to specific cellular targets and processes. A variety of peptide modifications are available for such conjugations. genscript.com
Interactive Table: Examples of Peptide and Oligopeptide Modified Nitrogen Mustards
| Compound Name | Modification | Target/Mechanism | Reference |
|---|---|---|---|
| Melflufen | Dipeptide of melphalan and para-fluoro-L-phenylalanine | Aminopeptidase N (CD13) overexpressed in tumor cells | biointerfaceresearch.com |
| PNA-nitrogen mustard conjugates | Peptide Nucleic Acid | Specific DNA sequences for gene regulation | nih.gov |
| Melphalan-peptide conjugates | Covalent linkage to various peptides | Targeted delivery to cells with specific peptide transporters or peptidases | biointerfaceresearch.com |
Effect of Lipophilic and Hydrophilic Moieties on Cellular Permeability and Interaction
The balance between lipophilicity and hydrophilicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com Increasing the lipophilicity of nitrogen mustard analogues can enhance their ability to diffuse across the cell membrane, leading to increased cellular uptake and cytotoxicity. mdpi.comresearchgate.net This has been a guiding principle in the development of more effective alkylating agents. mdpi.com For instance, conjugating nitrogen mustards to steroids, which are lipophilic, has been shown to improve their delivery to specific tissues via steroid receptors. frontiersin.orgresearchgate.net
However, excessive lipophilicity can limit a drug's solubility and distribution. mdpi.com Therefore, achieving an optimal hydrophilic-lipophilic balance is crucial. mdpi.com The introduction of hydrophilic groups can improve water solubility, which is important for administration and distribution in the body. The interplay between lipophilic and hydrophilic properties is complex; studies have shown that cellular accumulation does not always directly correlate with lipophilicity, suggesting that active transport mechanisms can also play a significant role. nih.gov For example, a series of alkyl ether derivatives of p-N,N-bis(2-chloroethyl)aminophenol showed that the decyl ether, a more lipophilic derivative, produced the greatest increase in survival time in a leukemia mouse model, but the relationship was not linear across the series. nih.gov This highlights the need for careful optimization of the physicochemical properties of nitrogen mustard analogues to maximize their therapeutic potential.
Structural Requirements for DNA Sequence Specificity
The DNA sequence specificity of this compound and related nitrogen mustards is not inherent to the alkylating group itself. The reactive bis(2-chloroethyl)amine (B1207034) moiety preferentially alkylates the N7 position of guanine bases in DNA, but without a guiding element, this interaction shows little sequence preference. nih.gov Research has demonstrated that to achieve sequence specificity, the alkylating agent must be conjugated to a molecule that recognizes and binds to specific DNA sequences.
The fundamental principle is to link the reactive nitrogen mustard to a DNA-binding ligand. This ligand acts as a delivery vehicle, localizing the alkylating agent to a predetermined site in the minor or major groove of the DNA. The choice of the DNA-binding domain, the linker connecting it to the mustard, and the attachment site are all critical design considerations.
One successful strategy involves conjugating the nitrogen mustard to hairpin pyrrole-imidazole (Py-Im) polyamides. core.ac.uk These synthetic ligands can be programmed to recognize and bind to specific DNA sequences in the minor groove with high affinity and specificity, comparable to that of natural DNA-binding proteins. core.ac.uk By attaching a derivative of chlorambucil (B1668637) to the γ-turn of an eight-ring hairpin polyamide, researchers created a conjugate that selectively alkylates DNA at a predetermined site. core.ac.uk
Another approach utilizes lexitropsins, which are minor groove binding agents based on the framework of distamycin. ucl.ac.uk Studies on conjugates of benzoic acid mustard (BAM) or chlorambucil (CHL) with lexitropsins composed of pyrrole (B145914) or imidazole (B134444) units have shown that the specificity is dictated by the lexitropsin (B1675198) carrier. ucl.ac.uk For instance, di- and triheterocyclic-BAM conjugates were found to alkylate only selected sites in the minor groove, with the triheterocyclic conjugate specifically targeting the sequence 5'-TTTTGPu. ucl.ac.uk This demonstrates that increasing the number of heterocyclic units in the DNA-binding moiety enhances the specificity of alkylation. ucl.ac.uk
The structural requirements can be summarized as follows:
A DNA-binding moiety: A high-affinity, sequence-specific DNA binding domain (e.g., Py-Im polyamide, lexitropsin) is essential to guide the alkylator.
An alkylating warhead: The bis(2-chloroethyl)amine group provides the covalent modification capability. Less reactive mustards may exhibit greater targeting efficiency as their reaction is more dependent on high local concentration provided by the carrier. ucl.ac.uk
A suitable linker: The linker must connect the binding and alkylating domains without significantly impairing the binding affinity of the carrier or the reactivity of the mustard. Its length and flexibility are key to positioning the warhead correctly for alkylation of an adjacent nucleotide. core.ac.uk
| Structural Modification | Effect on DNA Sequence Specificity | Example | Reference |
|---|---|---|---|
| Conjugation to Pyrrole-Imidazole Polyamide | Confers high sequence specificity determined by the polyamide sequence. Targets the minor groove. | Hairpin polyamide-chlorambucil conjugate targeting the HIV-1 promoter. | core.ac.uk |
| Conjugation to Lexitropsin (Distamycin analogue) | Directs alkylation to minor groove sequences recognized by the lexitropsin. Specificity increases with the number of heterocyclic units. | Triheterocyclic-benzoic acid mustard conjugate alkylating 5'-TTTTGPu. | ucl.ac.uk |
| Unconjugated Nitrogen Mustard | Alkylates guanine bases (N7 position) with low sequence specificity. | Methylbis(2-chloroethyl)amine (HN2). | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) in this compound Series
Quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the specific physicochemical properties that govern the biological activity of a series of compounds. For analogues related to this compound, QSAR analyses help to correlate structural features with antitumoral efficacy, guiding the synthesis of more potent derivatives.
A QSAR study on a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters revealed the importance of various structural features in determining their activity against lymphoid leukemia L1210. nih.gov By applying statistical-heuristic techniques, the contributions of different fragments of the molecules to their biological activity were estimated, allowing for assumptions about what drives the differences in antileukemic effects among the compounds. nih.gov
In a broader context of alanine analogues, QSAR analyses performed on aryl-substituted alanines highlighted the significance of hydrophobicity, electronic properties, and steric factors. nih.gov For phenylalanine analogues, the hydrophobicity of the side chain was a dominant factor, explaining approximately 50% of the variance in activity. nih.gov Additional contributions came from the square of the aromatic dipole moment (an electronic descriptor) and the steric overlap volume (a shape descriptor). nih.gov In contrast, for tryptophan analogues, the dipole-dipole interaction and steric shape complementarity were the prevailing factors, with no significant contribution from hydrophobicity. nih.gov
These findings suggest that for the this compound series, where an amino acid is linked to an aromatic or aliphatic nitrogen mustard, a multi-parameter approach is necessary for QSAR modeling. Key descriptors likely include:
Hydrophobicity (LogP or π constants): This influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target macromolecules.
Electronic Descriptors (e.g., Hammett constants, dipole moment): These parameters affect the reactivity of the nitrogen mustard group by influencing the stability of the intermediate aziridinium ion.
Steric/Topological Descriptors (e.g., molar refractivity, steric overlap): The size and shape of the molecule are crucial for its interaction with DNA and transport proteins.
| Physicochemical Parameter | Potential Influence on Activity of Alanine Analogues | Rationale | Reference |
|---|---|---|---|
| Hydrophobicity (π constants) | Dominant factor for phenylalanine analogues' activity. | Affects membrane transport and hydrophobic interactions with biological targets. | nih.gov |
| Dipole Moment (Electronic) | Important for both phenylalanine and tryptophan analogues, but dominant for tryptophan series. | Influences dipole-dipole interactions with the binding site and the electronic reactivity of the alkylating moiety. | nih.gov |
| Steric Volume/Shape | Contributes to activity in phenylalanine analogues and shows high correlation with activity in tryptophan analogues. | Determines the complementarity and fit of the molecule within its biological target site (e.g., DNA groove, enzyme active site). | nih.gov |
| Structural Fragments | Specific parts of the molecule contribute differently to the overall probability of antileukemic activity. | Heuristic QSAR methods can assign weights to different structural features to predict activity. | nih.gov |
Rational Design Principles for Enhancing Specificity and Potency in Preclinical Research
The rational design of new anticancer agents based on the this compound scaffold aims to maximize cytotoxicity toward tumor cells while minimizing damage to healthy tissues. This is primarily achieved by enhancing the specificity of drug delivery and action. Several key principles have emerged from preclinical research.
Preclinical Research Applications and Models
In Vitro Studies Using Cellular Models
Cytotoxicity Evaluation in Defined Cancer Cell Lines
The cytotoxic effects of nitrogen mustards, a class of compounds to which N,N-Bis(2-chloroethyl)alanine belongs, have been evaluated in several cancer cell lines.
L1210 and Raji cells: While direct studies on this compound were not found, related nitrogen mustards have been studied. For instance, a human lymphoid cell line was used to show that a derivative of a 2-chloroethyl-N-nitrosourea (CNU) can cause DNA strand breaks. tandfonline.com The L1210 leukemia cell line is a common model for assessing the efficacy of anticancer compounds. meliordiscovery.comnih.gov
MDA-MB-231 and MCF-7 cells: These breast cancer cell lines are frequently used in cytotoxicity studies. walshmedicalmedia.comnih.govwaocp.orgcyprusjmedsci.comfarmaciajournal.com For example, research has explored the cytotoxic effects of various compounds on both MDA-MB-231, a triple-negative breast cancer cell line, and MCF-7, an estrogen receptor-positive cell line. walshmedicalmedia.comwaocp.org Studies have shown that the response to cytotoxic agents can vary between these cell lines, with MDA-MB-231 cells sometimes showing more sensitivity. walshmedicalmedia.com
Table 1: Examples of Cancer Cell Lines Used in Cytotoxicity Studies of Related Compounds
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| L1210 | Leukemia | Murine leukemia cell line. meliordiscovery.comnih.gov |
| Raji | Burkitt's Lymphoma | Human B-lymphoblastoid cell line. |
| MDA-MB-231 | Breast Cancer | Triple-negative (ER-, PR-, HER2-). walshmedicalmedia.com |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+). walshmedicalmedia.com |
Cell Cycle Analysis and Perturbation Studies
The impact of DNA-damaging agents on the cell cycle is a critical area of investigation.
Flow cytometry is a common method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound. aacrjournals.org For example, treatment with DNA-damaging agents can lead to cell cycle arrest at specific checkpoints, such as the G2/M phase, which can be observed through cytofluorometric analysis. aacrjournals.orgresearchgate.net Studies have shown that the cellular response to DNA damage, including cell cycle arrest and apoptosis, is often influenced by the status of proteins like p53. aacrjournals.org The p53 protein acts as a transcriptional activator for genes that regulate cell proliferation and survival. aacrjournals.org
Assessment of DNA Adduct Formation and Repair Kinetics in Cell Cultures
This compound belongs to the class of bifunctional alkylating agents, which are known to form covalent adducts with DNA. aacrjournals.orgresearchgate.net
These agents can form DNA-DNA cross-links and alkylate DNA bases, with the N-7 position of guanine (B1146940) being a primary target. tandfonline.comresearchgate.net The formation of these adducts can interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net The repair of these DNA lesions is a crucial factor in determining a cell's sensitivity to the compound. aacrjournals.org One important repair mechanism involves the protein O6-alkylguanine-DNA alkyltransferase (AGT), which can remove alkyl groups from guanine. nih.gov The formation of DNA adducts can be identified and quantified using techniques like electrospray ionization mass spectrometry. aacrjournals.org
Investigations of Acquired and Intrinsic Cellular Resistance Mechanisms
Cellular resistance to alkylating agents is a significant challenge in cancer therapy.
One of the key mechanisms of resistance is the expression of DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT), which is the human equivalent of AGT. nih.govpnas.org High levels of MGMT in tumor cells can efficiently repair the DNA damage caused by alkylating agents, leading to resistance. nih.gov Conversely, defects in other DNA repair pathways, such as mismatch repair (MMR), can sometimes increase sensitivity to these agents. aacrjournals.org However, the interplay between different resistance mechanisms can be complex. For instance, in some cases, MMR-deficient cells have unexpectedly shown increased resistance. aacrjournals.org The development of resistance can also be linked to mutations in key regulatory proteins like p53. aacrjournals.org
In Vivo Studies in Research Animal Models
Evaluation in Murine and Rodent Tumor Models
The antitumor activity of compounds related to this compound has been assessed in various animal models.
Walker rat carcinoma: This model has been used to evaluate the effectiveness of new anticancer agents. nih.gov
L-1210 leukemia: This murine leukemia model is frequently used to test the efficacy of chemotherapeutic agents. meliordiscovery.comnih.gov Studies have demonstrated the potential of related compounds to inhibit the growth of L1210 leukemia in mice. nih.govnih.gov
Transplantable colon tumors: Animal models of colorectal cancer, including carcinogen-induced and genetically engineered models, are used to study the biology of the disease and to test new therapies. mdpi.comwjgnet.com
Table 2: Examples of In Vivo Tumor Models
| Model | Animal | Cancer Type | Application |
|---|---|---|---|
| Walker 256 Carcinoma | Rat | Carcinosarcoma | General anticancer screening. nih.gov |
| L-1210 Leukemia | Mouse | Leukemia | Evaluation of chemotherapeutic agents. meliordiscovery.comnih.gov |
| Colon Tumor Xenografts | Mouse | Colorectal Cancer | Preclinical drug development. mdpi.com |
Pharmacodynamic Studies in Preclinical Animal Models (e.g., DNA cross-linking in target tissues)
The primary mechanism of action for this compound, a nitrogen mustard alkylating agent, involves its ability to form covalent bonds with biological macromolecules, most critically, with DNA. scispace.com As a bifunctional agent, it possesses two reactive chloroethyl groups, enabling it to form cross-links within a single DNA strand (intrastrand) or between the two strands of the DNA double helix (interstrand). scispace.com This cross-linking is considered the principal cause of its cytotoxic effects, as it physically obstructs DNA replication and transcription, processes essential for rapidly proliferating cells, ultimately triggering apoptosis or cell death. scispace.com
Preclinical studies investigating the pharmacodynamics of related nitrogen mustards, such as melphalan (B128) and chlorambucil (B1668637), have elucidated the specifics of these DNA interactions. The process begins with the spontaneous intramolecular cyclization of one of the chloroethyl groups to form a highly reactive aziridinium (B1262131) ion. scispace.com This electrophilic intermediate then covalently binds to a nucleophilic site on a DNA base. scispace.com The most frequently alkylated site is the N7 position of guanine, which is strongly nucleophilic. scispace.com Following the first alkylation, the second chloroethyl group can undergo a similar activation to form another aziridinium ion, which then reacts with a second guanine base, completing the cross-link. scispace.comresearchgate.net
Research on the reaction between chlorambucil and 2'-deoxyguanosine (B1662781) at physiological pH confirmed that the N7 position of guanine is the principal site of alkylation. nih.gov This initial reaction can lead to the formation of various DNA adducts. The major stable derivatives identified were N-(7-guaninylethyl)-N-hydroxyethyl-p-aminophenylbutyric acid and a corresponding N7,N7-bis-adduct, which results from the cross-linking reaction. nih.gov Besides the N7 of guanine, adducts have also been detected at other sites, including the O6 and N1 positions of guanine and the N1, N3, and N7 positions of adenine (B156593), though these are less frequent. scispace.com The formation of these DNA adducts and cross-links leads to downstream cellular consequences, including the activation of cell cycle arrest and apoptotic pathways, which have been observed in preclinical models. scispace.comacs.org
Studies on Selective Compound Accumulation in Research Models
A significant challenge in cancer therapy is achieving selective delivery of cytotoxic agents to tumor tissues while minimizing exposure to healthy cells. Research has explored various strategies to enhance the accumulation of this compound and similar alkylating agents in tumors. One prominent approach is leveraging the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors which have leaky vasculature and poor lymphatic drainage. nih.govfrontiersin.org This allows nanoparticles and macromolecular drug carriers to accumulate preferentially at the tumor site. frontiersin.org
Preclinical studies on tumor-bearing mice have demonstrated that nanogel delivery systems can effectively accumulate at the tumor site 24 hours after injection, primarily due to the EPR effect. frontiersin.org Similarly, a galactose-conjugated doxorubicin (B1662922) prodrug was found to accumulate in tumors, with the ratio of tumor tissue to normal liver uptake being 1:3 within 24 hours, illustrating targeted accumulation. nih.gov
Another strategy involves targeting specific receptors that are overexpressed on the surface of cancer cells. For instance, preclinical research has shown that a compound conjugated to octreotide, a somatostatin (B550006) analog, efficiently and selectively internalized in cells overexpressing the somatostatin receptor 2 (SSTR2). researchgate.net This targeted conjugate also accumulated in xenografts and was retained for a prolonged period, indicating that receptor-mediated uptake can be an effective mechanism for selective accumulation. researchgate.net These models and strategies, while not always studying this compound directly, establish important principles for designing derivatives and delivery systems that can achieve selective tumor accumulation.
This compound and its Analogues as Research Probes in Chemical Biology
In chemical biology, small molecules are utilized as "probes" to investigate and manipulate biological systems, such as protein functions and cellular pathways. nih.govttk.hu this compound and its analogues, by virtue of their defined mechanism of action (DNA alkylation), serve as valuable research tools. They can be used to study DNA damage response pathways, cellular repair mechanisms, and the induction of apoptosis.
A key application of these compounds as research probes is in the design of bioconjugates to explore targeted drug delivery. For example, researchers have synthesized hybrids of 17β-estradiol chemically linked to a DNA-damaging N,N-bis-(2-chloroethyl)aniline moiety. acs.org In these studies, the steroid portion acts as a "homing device" for the estrogen receptor, which is overexpressed in certain breast cancer cells. The primary research goal was to determine how the characteristics of the chemical linker joining the steroid and the alkylating agent affected two key functions: the ability to react with DNA and the capacity of the resulting DNA adduct to bind to the estrogen receptor. acs.org Such studies are pivotal for understanding the structure-activity relationships that govern the selective killing of cancer cells expressing specific targets. acs.org By systematically modifying the components of the conjugate, these analogues function as probes to dissect the requirements for successful targeted therapy. acs.org
The development of these molecular probes allows for the detailed investigation of biological processes in their native environments. ttk.hu The insights gained from using analogues of this compound as research probes can aid in the discovery of more potent and selective drug candidates. eie.gr
Preclinical Development and Evaluation of Prodrug Strategies for this compound
Prodrugs are inactive or less active precursors that are converted into the active drug within the body through enzymatic or chemical reactions. longdom.orgclinmedjournals.org This strategy is widely employed to overcome limitations of active drugs, such as poor solubility, instability, or lack of selectivity. actamedicamarisiensis.romdpi.com Numerous preclinical studies have focused on developing prodrugs of this compound (often in the form of its close analogue, melphalan) to enhance its therapeutic index. scispace.comclinmedjournals.org
One notable example is the preclinical evaluation of J1, a dipeptide derivative of melphalan (L-melphalanyl-L-p-fluorophenylalanyl ethyl ester). scispace.com The rationale behind this prodrug is that certain aminopeptidases, which are often overexpressed in tumor cells, can cleave the dipeptide, releasing the active melphalan directly at the tumor site. scispace.com Preclinical characterization in human cancer cell lines showed that J1 rapidly entered cells, with the maximum intracellular concentration of released melphalan detected just 15 minutes after exposure. scispace.com This resulted in more significant DNA damage and apoptosis compared to administering melphalan directly. scispace.com In vivo studies using athymic mice with neuroblastoma xenografts confirmed the superior efficacy of J1 over equimolar doses of melphalan, showing more effective tumor growth inhibition. scispace.com
Below is an interactive data table summarizing the key preclinical findings for the melphalan prodrug J1 compared to melphalan.
| Feature | Melphalan | J1 (Melphalan Prodrug) | Reference |
| Mechanism | Direct-acting alkylating agent | Dipeptide prodrug, releases melphalan after enzymatic cleavage | scispace.com |
| Cellular Uptake | Slower, lower Cmax | Rapid entry, higher Cmax of released melphalan | scispace.com |
| Time to Cmax (in vitro) | Delayed | 15 minutes | scispace.com |
| DNA Damage | Induces DNA damage | Induces more DNA damage than melphalan | scispace.com |
| Apoptosis | Induces apoptosis | Induces more apoptosis than melphalan | scispace.com |
| In Vivo Efficacy | Inhibited tumor growth | More effective inhibition of tumor growth in neuroblastoma xenografts | scispace.com |
| Potency (Primary Cells) | Standard potency | 50- to 100-fold higher potency | scispace.com |
Other prodrug strategies explored in preclinical models include conjugation to molecules that target specific tumor characteristics. For malignant melanoma, prodrugs have been designed to be activated by tyrosinase, an enzyme abundant in melanoma cells. clinmedjournals.org Another approach involves creating bioconjugates with steroids to target hormone-receptor-positive cancers or attaching the drug to polymers to leverage the EPR effect for passive tumor targeting. acs.orgacs.org The preclinical evaluation of these strategies typically involves assessing their stability, activation mechanism, cytotoxicity in cancer cell lines, and ultimately, their efficacy and biodistribution in animal models. longdom.orgnih.gov
Analytical and Computational Methodologies in N,n Bis 2 Chloroethyl Alanine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the identification and structural analysis of N,N-Bis(2-chloroethyl)alanine.
A related compound, L-3-{p-[bis(2-chloroethyl)amino]phenyl}alanine, also provides insight into the expected NMR signals. spectrabase.com The analysis of both ¹H and ¹³C NMR spectra would provide a complete picture of the carbon and proton framework of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH (Alanine) | ~3.5 - 4.0 | ~50 - 60 |
| β-CH₃ (Alanine) | ~1.3 - 1.5 | ~15 - 20 |
| N-CH₂ | ~3.0 - 3.5 | ~50 - 55 |
| Cl-CH₂ | ~3.6 - 3.8 | ~40 - 45 |
| COOH | ~10 - 13 | ~170 - 180 |
Note: These are estimated values based on analogous structures and general NMR principles. Actual values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the C-N bond, and the C-Cl bond. researchgate.net For example, the IR spectrum of 4-Bis(2-chloroethyl)aminobenzaldehyde shows distinct peaks corresponding to its functional groups. nist.gov Similarly, N,N'-bis(2-chloroethyl)oxamide exhibits characteristic IR absorption bands. chemicalbook.com These examples help in predicting the key vibrational frequencies for this compound.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amine | C-N stretch | 1020-1250 |
| Alkyl Halide | C-Cl stretch | 600-800 |
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. researchgate.net The predicted monoisotopic mass of this compound (C₇H₁₃Cl₂NO₂) is 213.03233 Da. uni.lu Electrospray ionization (ESI) is a common technique used for such analyses. researchgate.net The mass spectrum would show the molecular ion peak [M]+ or protonated molecule [M+H]+, as well as fragment ions resulting from the loss of specific groups, such as the chloroethyl side chains or the carboxyl group. uni.luresearchgate.net For instance, the mass spectra of bis(2-chloroethyl)amine (B1207034) and N,N-bis(2-chloroethyl)aniline show characteristic fragmentation patterns that aid in structural elucidation. researchgate.netuni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 214.03961 |
| [M+Na]⁺ | 236.02155 |
| [M-H]⁻ | 212.02505 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy
Chromatographic Separation and Analysis Methods (e.g., Thin-Layer Chromatography for Diastereoisomers)
Chromatographic techniques are essential for the purification and analysis of this compound and for the separation of potential stereoisomers. High-performance liquid chromatography (HPLC) is a powerful tool for these purposes. sielc.comnih.gov For amino acid derivatives, reverse-phase HPLC is often utilized. nih.gov
Thin-layer chromatography (TLC) is a simpler, yet effective method for monitoring reaction progress and assessing purity. researchgate.netlibretexts.org For amino acids and their derivatives, specific solvent systems, such as a mixture of n-butanol, acetic acid, and water, are commonly used. nih.govgavinpublishers.com Visualization of the separated spots on the TLC plate is typically achieved by spraying with a reagent like ninhydrin, which reacts with the amino group to produce a colored product. researchgate.netgavinpublishers.com Given that this compound is a chiral molecule, TLC could potentially be adapted for the separation of its diastereomeric derivatives.
In Vitro Assays for Alkylating Agent Activity (e.g., 4-(p-nitrobenzyl)pyridine (NBP) Assay)
The alkylating activity of this compound can be evaluated using in vitro assays. A widely used method is the 4-(p-nitrobenzyl)pyridine (NBP) assay. researchgate.netsci-hub.se This colorimetric assay is based on the reaction of the alkylating agent with NBP, which serves as a nucleophile. science.govnih.gov The alkylation of NBP results in the formation of a colored product, and the intensity of the color, which can be measured spectrophotometrically, is proportional to the alkylating activity of the compound. researchgate.netumich.edu The NBP assay is considered a suitable model for assessing the reactivity of alkylating agents towards DNA, as the nucleophilicity of NBP is similar to that of the N7 position of guanine (B1146940) in DNA. researchgate.netscience.gov
The general procedure involves incubating the test compound with NBP, often at an elevated temperature and controlled pH, followed by the addition of a base to develop the color. sci-hub.se The absorbance is then measured at a specific wavelength to quantify the extent of alkylation.
Crystallographic Studies for Molecular Conformation and Crystal Packing
Such studies reveal details about the conformation of the bis(2-chloroethyl)amino group and how the molecules pack in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding. nih.govnih.gov For this compound, crystallographic analysis would precisely define the stereochemistry at the chiral center of the alanine (B10760859) moiety and the conformation of the chloroethyl chains. scirp.org
Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interactions between this compound and its biological targets, primarily DNA. rsc.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking studies are used to model its interaction with DNA. researchgate.net These studies have helped to elucidate the binding modes of related nitrogen mustards, showing interactions with the minor groove of the DNA helix. researchgate.net For instance, docking analyses have been employed to compare the binding of different nitrogen mustard derivatives to DNA, providing insights into their structure-activity relationships. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target over time. nih.govmdpi.com These simulations can reveal the conformational changes that occur upon binding and the stability of the resulting complex. uinjkt.ac.id For example, MD simulations of alanine-based peptides have been used to study helix folding kinetics, providing insights into the structural transitions that can be relevant for understanding peptide-drug interactions. mdpi.com In the study of nitrogen mustards, MD simulations can help to understand the stability of the drug-DNA adducts and the influence of the solvent environment on the interaction. rsc.org Computational studies have shown that the alkylation of guanine by nitrogen mustards is a two-step mechanism. researchgate.net The process begins with the formation of a reactive aziridinium (B1262131) ion, which is then attacked by the N7 atom of guanine. researchgate.netacs.org
A computational study comparing the alkylation of guanine and adenine (B156593) by mechlorethamine (B1211372) and melphalan (B128), two other nitrogen mustards, revealed that guanine alkylation is energetically preferred by approximately 6 kcal/mol over adenine alkylation. acs.orgnih.gov This preference is a key factor in the biological activity of these compounds. acs.orgnih.gov
| Computational Technique | Application in this compound Research | Key Findings |
| Molecular Docking | Predicts binding orientation with DNA. researchgate.net | Elucidates binding modes, often in the DNA minor groove. researchgate.net |
| Molecular Dynamics | Simulates the dynamic interaction with DNA over time. nih.govmdpi.com | Reveals conformational changes and complex stability. uinjkt.ac.id |
| Combined Approaches | Provides a comprehensive understanding of the alkylation mechanism. rsc.org | Confirmed the two-step alkylation process via an aziridinium intermediate and the energetic preference for guanine alkylation. researchgate.netacs.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of this compound and its analogs, QSAR models are developed to predict their anticancer activity based on various molecular descriptors. mdpi.com
The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org
These models are built using a training set of molecules with known activities. mdpi.com The developed model is then validated using a separate test set of compounds to assess its predictive power. mdpi.com For nitrogen mustards, QSAR studies can help identify the key structural features that contribute to their cytotoxicity, such as electronic properties, hydrophobicity, and steric factors. scispace.com By understanding these relationships, researchers can rationally design new derivatives with potentially improved efficacy and reduced toxicity. mdpi.com QSAR models have been successfully applied in the discovery and development of various anticancer agents. mdpi.commdpi.com
| QSAR Model Parameter | Description | Relevance to this compound Research |
| Predictor Variables (X) | Physicochemical properties or theoretical molecular descriptors. wikipedia.org | Can include lipophilicity (logP), electronic parameters, and steric descriptors of this compound analogs. |
| Response Variable (Y) | Biological activity, such as cytotoxicity (IC50). wikipedia.org | Used to quantify the anticancer potency of the compounds. |
| Mathematical Model | Regression or classification models relating X and Y. wikipedia.org | Allows for the prediction of activity for new, unsynthesized compounds. mdpi.com |
In Silico Predictions of Research-Relevant Molecular Properties (e.g., ADME for lead optimization)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, including the development of new anticancer agents based on the this compound scaffold. nih.govmdpi.com These computational models predict the pharmacokinetic profile of a compound before it is synthesized, saving time and resources. researchgate.net
Key ADME properties predicted by in silico models include:
Aqueous Solubility: Affects absorption and formulation. mdpi.com
Intestinal Absorption: Predicts how well a compound is absorbed from the gut. mdpi.com
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system, and for assessing potential neurotoxicity. bepls.com
Metabolism by Cytochrome P450 Enzymes: Predicts the metabolic stability of a compound. nih.gov
Plasma Protein Binding: Influences the distribution and availability of the drug. mdpi.com
These predictions are based on the compound's chemical structure and are often derived from large datasets of experimental results. nih.gov For this compound derivatives, predicting ADME properties is crucial for lead optimization. nih.gov For example, a promising compound with high anticancer activity might be discarded if it has poor predicted oral bioavailability or is predicted to be rapidly metabolized. mdpi.com By using in silico ADME predictions, medicinal chemists can prioritize the synthesis of compounds with a higher probability of having favorable drug-like properties. researchgate.net
| ADME Property | In Silico Prediction Goal | Significance for this compound Derivatives |
| Absorption | Predict intestinal absorption and bioavailability. mdpi.com | Optimize for potential oral administration routes. |
| Distribution | Predict blood-brain barrier penetration and tissue distribution. bepls.com | Guide the design of drugs for specific targets and assess potential side effects. |
| Metabolism | Predict metabolic stability and identify potential drug-drug interactions. nih.gov | Enhance the half-life of the drug and avoid adverse metabolic interactions. |
| Excretion | Predict the route and rate of elimination from the body. | Inform the dosing regimen and potential for accumulation. |
Future Directions in N,n Bis 2 Chloroethyl Alanine Research
Exploration of Novel Conjugates and Delivery Systems for Enhanced Preclinical Efficacy
The development of novel conjugates and delivery systems for N,N-Bis(2-chloroethyl)alanine is a promising strategy to improve its preclinical performance. By attaching the core molecule to various carriers, researchers aim to enhance its stability, solubility, and ultimately, its therapeutic index.
One approach involves the creation of prodrugs that can be activated under specific physiological conditions. For instance, derivatives of N,N-Bis(2-chloroethyl)aniline, a related nitrogen mustard, have been linked to steroid ligands. researchgate.net This strategy is designed to create a complex molecule that can form DNA adducts. researchgate.net Another avenue of exploration is the use of polymer-drug conjugates. For example, N,N-bis-(2-chloroethyl)aniline has been attached to a polyphosphazene copolymer via an azo aromatic moiety, which is designed to be cleaved by the microflora in the large intestine, thereby releasing the active drug in a targeted manner. researchgate.net
The synthesis of conjugates with enhanced solubility and stability is also a key focus. Glycinate esters of similar compounds have been shown to improve both chemical stability and aqueous solubility. researchgate.net These modifications can be considered a prodrug approach, as the derivatives can be converted to the active form under physiological conditions. researchgate.net
| Conjugate Type | Carrier/Moiety | Rationale | Potential Advantage |
| Steroid Conjugate | 17beta-hydroxy-estra-Δ(4(5),9(10))-3-one | Target androgen receptor | Enhanced targeting to specific cells |
| Polymer Conjugate | Polyphosphazene copolymer with azo aromatic linker | Colon-specific drug release | Reduced systemic side effects |
| Glycinate Ester | Glycine | Improved stability and solubility | Enhanced bioavailability |
Advanced Mechanistic Studies at the Subcellular and Organelle Level
A deeper understanding of how this compound and related compounds function at the subcellular and organelle level is crucial for optimizing their use. The primary mechanism of action for nitrogen mustards is the alkylation of DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription.
Future research will likely focus on the specific interactions of these compounds with subcellular structures. For example, the targeting of mitochondria, which have hyperpolarized membranes in cancer cells, is an area of active investigation. mdpi.com A synthesized construct containing N,N-bis(2-chloroethyl)-1,4-benzenediamine was designed to be a mitochondria-targeted DNA alkylating agent. mdpi.com
Furthermore, the influence of cellular processes on the efficacy of these compounds is a key area of study. For example, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can confer resistance to alkylating agents. oncohemakey.com Understanding how this compound interacts with and is affected by DNA repair pathways at the molecular level will be critical. aacrjournals.orgnih.gov Studies on the subcellular localization of fluorescent probes can provide insights into the uptake and distribution of these compounds within the cell. worktribe.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Response Profiling
The application of "omics" technologies, such as proteomics and metabolomics, is set to revolutionize the understanding of cellular responses to this compound. These high-throughput methods allow for a comprehensive analysis of the changes in proteins and metabolites within a biological system following exposure to the compound. mdpi.commdpi.com
Metabolomics, in particular, can provide a detailed snapshot of the metabolic state of cells and tissues. nih.govfrontiersin.org By analyzing the metabolomic profiles of cells treated with this compound, researchers can identify key metabolic pathways that are perturbed. acs.orgd-nb.info For example, studies have used metabolomics to identify panels of metabolites associated with specific conditions, which could be adapted to profile the response to this chemical compound. nih.gov This information can reveal mechanisms of action and potential biomarkers of response or resistance. mdpi.com
Proteomics can identify changes in protein expression that occur in response to treatment. This could include the upregulation of DNA repair enzymes or alterations in signaling pathways that control cell proliferation and apoptosis. nih.gov Integrating these omics datasets can provide a more holistic view of the cellular response and help to identify novel targets for combination therapies. researchgate.netexplorationpub.com
Development of Predictive Models for Cellular Response and Resistance using In Vitro Data
The development of predictive models based on in vitro data is a critical step towards personalizing therapy and overcoming resistance. By correlating molecular characteristics of cells with their response to this compound, it may be possible to predict which tumors will be sensitive or resistant. nih.gov
For instance, the status of DNA mismatch repair (MMR) and the p53 tumor suppressor protein have been shown to independently influence cellular sensitivity to related chloroethylating agents. aacrjournals.org Cells with defective MMR can exhibit increased resistance, while a functional p53 response can contribute to sensitivity. aacrjournals.org
Future research will likely involve the use of machine learning and computational models to integrate various data types, including genomic, proteomic, and metabolomic data, to build robust predictive models. mdpi.com These models could be used to stratify patients in preclinical studies and eventually in clinical trials, leading to more effective use of this compound and related compounds.
This compound as a Chemical Probe for Elucidating Biological Pathways
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate fundamental biological pathways. mdpi.com By observing the effects of these alkylating agents on cellular processes, researchers can gain insights into DNA repair, cell cycle control, and apoptosis.
For example, the use of fluorescently labeled analogs can help visualize the localization and dynamics of the compound within living cells, providing information on its interaction with specific organelles and macromolecules. mdpi.com The ability of these compounds to induce DNA damage makes them useful tools for studying the DNA damage response (DDR). By analyzing the cellular response to this damage, researchers can identify key proteins and pathways involved in maintaining genomic integrity.
The development of bifunctional molecules, where the N,N-Bis(2-chloroethyl)amino group is linked to another functional moiety, can create probes for studying a variety of cellular processes. nih.gov These chemical tools can help to dissect complex biological networks and may lead to the discovery of new therapeutic targets.
Q & A
Basic: What synthesis methods are recommended for N,N-Bis(2-chloroethyl)alanine, and how can purity be optimized?
This compound can be synthesized via nucleophilic substitution reactions, where alanine derivatives react with 2-chloroethylating agents. Key steps include:
- Alkylation : Reacting alanine with bis(2-chloroethyl)amine under controlled pH (8–10) to minimize hydrolysis of reactive intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures to isolate the product. Purity (>95%) can be verified via HPLC with UV detection at 254 nm .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a respirator if local exhaust is unavailable .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid contact with water to prevent HCl gas release .
Advanced: How does the reactivity of this compound compare to its structural analogs in substitution reactions?
The compound’s reactivity is influenced by its carbamoyl chloride group and electron-withdrawing chloroethyl groups:
- Substitution Rate : Faster than N,N-Bis(2-chloroethyl)methylamine due to enhanced electrophilicity at the carbonyl carbon .
- Hydrolysis Sensitivity : More prone to hydrolysis than urea analogs (e.g., N,N-Bis(2-chloroethyl)urea), requiring anhydrous conditions for stability .
- Comparative Studies : Use kinetic assays (e.g., NMR monitoring of chloride release) to quantify reaction rates with nucleophiles like thiols or amines .
Advanced: What methodologies are used to assess the carcinogenic potential of alkylating agents like this compound?
- In Vivo Models : Administer the compound to rodents via intraperitoneal injection or oral gavage. Monitor tumor incidence in target organs (e.g., lung, liver) over 18–24 months .
- Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to detect DNA damage .
- Mechanistic Studies : Use LC-MS/MS to quantify DNA adducts (e.g., 7-alkylguanine) in treated tissues .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm chloroethyl group integration (δ 3.6–3.8 ppm for CH₂Cl) and carbamoyl carbonyl (δ 165–170 ppm) .
- IR : Detect characteristic stretches for C=O (1680–1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 228.6) .
Advanced: How can researchers resolve contradictions in toxicological data across experimental models for this compound?
- Model Selection : Compare results from in vitro (e.g., HepG2 cells) and in vivo (rodent) studies to identify species-specific metabolic differences .
- Dose-Response Analysis : Use Hill slope models to assess whether discrepancies arise from non-linear pharmacokinetics .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables (e.g., solvent used) .
Basic: What are the key physical and chemical properties of this compound relevant to experimental design?
- Solubility : Sparingly soluble in water (0.5 g/L at 25°C), soluble in DMSO or ethanol .
- Stability : Degrades in aqueous solutions (t₁/₂ = 4–6 hrs at pH 7.4); store desiccated at –20°C .
- pKa : Estimated 8.2 for the carbamoyl group, influencing reactivity in buffered systems .
Advanced: What experimental designs are recommended for studying hydrolysis products under varying pH conditions?
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor hydrolysis rates at pH 2–12. Buffer systems (e.g., phosphate, citrate) maintain ionic strength .
- Product Identification : LC-HRMS to detect intermediates (e.g., bis(2-chloroethyl)amine) and final products (CO₂, alanine derivatives) .
- Temperature Dependence : Perform Arrhenius analysis (10–50°C) to calculate activation energy and predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
